
PNU 142633
Overview
Description
PNU 142633 is a selective 5-HT1D receptor agonist with a high affinity for the 5-HT1D receptor subtype (Ki = 6 nM) and negligible activity at 5-HT1B receptors (Ki > 18,000 nM) . Structurally, it is defined by the molecular formula C24H30N4O3 and a molecular weight of 422.53 g/mol . For instance, in a randomized double-blind study, this compound (50 mg oral dose) provided only 29% headache relief at 2 hours post-administration, compared to 40% with placebo .
Preparation Methods
The synthesis of PNU-142633 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Isochroman Ring: The synthesis begins with the formation of the isochroman ring structure.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Carbamoylation: The final step involves the carbamoylation of the piperazine ring to form the desired product, PNU-142633.
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
PNU-142633 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic ring or the piperazine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Profile
- Chemical Name : (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide
- Molecular Formula : C24H30N4O3
- Molecular Weight : 414.52 g/mol
- Purity : ≥98%
This compound exhibits a Ki value of 6 nM at the human 5-HT1D receptor, indicating a strong binding affinity, while showing negligible affinity for the 5-HT1B receptor (Ki > 18,000 nM) .
This compound has been shown to:
- Inhibit sympathetic tachycardic responses.
- Block neurogenic plasma protein extravasation in vivo.
- Reduce trigeminal ganglion-induced increases in blood flow .
Efficacy in Migraine Models
In preclinical studies, this compound demonstrated efficacy comparable to sumatriptan, a commonly used migraine medication. It was found to effectively prevent plasma protein extravasation induced by trigeminal ganglion stimulation and reduced blood flow increases in relevant brain regions .
Comparison with Other Agonists
Agent | Ki Value (nM) | Effectiveness |
---|---|---|
This compound | 6 | Comparable to sumatriptan |
Sumatriptan | ~14 | Standard migraine treatment |
Other agonists | Varied | Less selective or effective |
This compound’s selective action on the 5-HT1D receptor suggests that it may offer benefits over traditional triptans by potentially reducing side effects associated with non-selective agonists .
Phase II Trials
A notable Phase II trial investigated the safety and efficacy of this compound in patients experiencing acute migraine attacks. The study involved a randomized, double-blind, placebo-controlled design with participants receiving a single oral dose of either this compound or placebo. Results indicated no statistically significant differences in headache relief between the two groups at various time points post-administration .
Adverse Events Reported :
- Chest pain (2 patients)
- QTc prolongation (3 patients)
These findings suggest that while this compound may have therapeutic potential, further research is necessary to establish its clinical utility and safety profile .
Summary of Findings from Clinical Studies
Study Type | Findings |
---|---|
Phase II Trial | No significant headache relief vs placebo |
Adverse Events | Chest pain, QTc prolongation |
Preclinical Efficacy | Comparable efficacy to sumatriptan |
Mechanism of Action
PNU-142633 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine 1D receptor. This receptor is involved in the regulation of neurotransmitter release and vascular tone. By blocking the 5-hydroxytryptamine 1D receptor, PNU-142633 inhibits the release of neurotransmitters that contribute to migraine pain and reduces the dilation of blood vessels in the brain, which is a key factor in migraine pathophysiology .
Comparison with Similar Compounds
Triptans (e.g., Sumatriptan)
Triptans, such as sumatriptan, are 5-HT1B/1D receptor agonists widely used for migraine. Unlike PNU 142633, which selectively targets 5-HT1D receptors, triptans activate both 5-HT1B and 1D subtypes. This dual activation is critical for their efficacy:
- Mechanistic Difference: Activation of 5-HT1B receptors mediates cranial vasoconstriction, while 5-HT1D receptors inhibit nociceptive signaling. This compound’s lack of 5-HT1B activity explains its inferior migraine relief (29% vs. 60–75% for triptans) .
- Safety Profile : Triptans carry cardiovascular warnings but are generally better tolerated than this compound, which induced QTc prolongation in clinical trials .
5-CT (5-Carboxamidotryptamine)
5-CT is a non-selective 5-HT1A/1B/1D/1F and 5-HT5A receptor agonist. This highlights the importance of receptor promiscuity (e.g., 5-HT5A activation) for sympatho-inhibitory effects in metabolic disorders.
CP 93,129 (5-HT1B Agonist)
CP 93,129, a selective 5-HT1B agonist, inhibited sympathetic tachycardic responses in normoglycemic rats but failed in diabetic models. This parallels this compound’s lack of efficacy in diabetic rats, suggesting diabetes-induced desensitization of 5-HT1B/1D pathways .
LY344864 (5-HT1F Agonist)
LY344864, a 5-HT1F agonist, shares this compound’s lack of vasoconstrictive effects but demonstrates superior migraine efficacy in preclinical models. Unlike this compound, LY344864 bypasses cardiovascular risks by avoiding 5-HT1B/1D activation .
Data Tables
Table 1: Receptor Selectivity and Migraine Efficacy
Table 2: Preclinical Sympatho-Inhibitory Effects in Diabetic Rats
Compound | Sympatho-Inhibition (Diabetic Rats) | Mechanism |
---|---|---|
This compound | No inhibition | 5-HT1D selective |
5-CT | 55.2% inhibition | 5-HT1/5A receptor |
CP 93,129 | No inhibition | 5-HT1B selective |
Key Research Findings
- Migraine Efficacy : this compound’s 5-HT1D selectivity is insufficient for migraine relief, underscoring the necessity of dual 5-HT1B/1D activation in triptans .
- Diabetic Models : In type 1 diabetic rats, this compound lost its prejunctional inhibitory effects on sympathetic neurotransmission, unlike 5-HT or 5-CT, which retained efficacy via 5-HT5A receptors .
- Safety Concerns : QTc prolongation and chest pain linked to this compound suggest receptor subtype-specific toxicities absent in 5-HT1F agonists like LY344864 .
Biological Activity
PNU 142633 is a highly selective and potent agonist of the 5-HT1D receptor, which plays a significant role in various physiological processes, including modulation of vascular tone and neurotransmitter release. This article reviews the biological activity of this compound through detailed research findings, case studies, and data tables.
- Chemical Name : (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide
- Molecular Formula : C24H30N4O3
- Purity : ≥98%
This compound selectively activates the 5-HT1D receptor with a high affinity (K_i value of 6 nM) while showing significantly lower affinity for the 5-HT1B receptor (>18000 nM) . This selectivity is crucial for its therapeutic applications, particularly in treating migraines and cardiovascular conditions.
Anti-Migraine Activity
This compound has been shown to exert anti-migraine effects by inhibiting neurogenic plasma protein extravasation and sympathetically-induced tachycardia in animal models. In preclinical studies, it demonstrated efficacy in reducing migraine-like symptoms without significantly altering vascular resistance in cerebral arteries, unlike other triptans such as sumatriptan .
Cardiovascular Effects
Research indicates that this compound does not increase vascular resistance in carotid or coronary arteries, suggesting a unique profile among 5-HT agonists. This characteristic may reduce the risk of vasoconstriction-related side effects commonly associated with other migraine treatments .
Study on Capsaicin-Induced Responses
A study investigated the effects of various agonists, including this compound, on capsaicin-induced responses in canine models. The results indicated that this compound effectively inhibited carotid vasodilator responses to capsaicin, suggesting its potential utility in managing pain associated with migraines .
Pharmacological Profile Comparison
The following table summarizes the pharmacological profiles of different 5-HT agonists:
Compound | 5-HT1B Affinity (nM) | 5-HT1D Affinity (nM) |
---|---|---|
Sumatriptan | 7.8 | 8.5 |
Donitriptan | 9.4 | 9.3 |
PNU-142633 | 4.8 | 8.3 |
PNU-109291 | 5.23 | 9.04 |
SB224289 | 8.0 | 6.2 |
BRL15572 | 6.1 | 7.9 |
This table illustrates that this compound has a superior affinity for the 5-HT1B receptor compared to other compounds, which may contribute to its efficacy .
Q & A
Basic Research Questions
Q. What is the primary pharmacological target of PNU 142633, and how does its receptor selectivity influence experimental design in migraine research?
this compound is a selective 5-HT1D receptor agonist, as demonstrated in preclinical studies where it inhibited sympathetically induced tachycardic responses in rats via 5-HT1D activation . Its selectivity necessitates rigorous receptor-binding assays and comparative studies with non-selective 5-HT agonists (e.g., 5-HT, 5-CT) to isolate target-specific effects. Experimental designs should include control groups using selective antagonists (e.g., sarpogrelate for 5-HT2 receptors) to validate mechanistic specificity .
Q. What methodological considerations are critical when designing dose-response studies for this compound to assess efficacy and safety?
Dose-response studies must account for interspecies variability (e.g., rat vs. human metabolism) and route of administration (e.g., intravenous infusion vs. oral dosing). For example, used continuous infusions (e.g., 0.1 µg/kg·min in rats) to maintain stable plasma levels, while employed a single 50-mg oral dose in humans. Researchers should integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate receptor occupancy with physiological outcomes .
Q. How can researchers validate the cardiovascular safety of this compound in preclinical models?
Preclinical safety assessments should include electrocardiogram (ECG) monitoring for QTc prolongation, as observed in human trials . In vivo models should replicate clinical dosing regimens, while in vitro assays (e.g., hERG channel inhibition) can screen for arrhythmia risk. Comparative analysis with other 5-HT agonists (e.g., LY344864) showing similar cardiovascular effects is recommended .
Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound in preclinical models?
Time-series analysis and repeated-measures ANOVA are critical for evaluating sympathetically induced tachycardia across varying stimulation frequencies (e.g., 0.031–1.0 Hz). highlighted frequency-dependent inhibition, requiring stratification of data by stimulation parameters to identify therapeutic windows .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between preclinical efficacy in animal models and lack of clinical efficacy in human trials?
Discrepancies may arise from differences in receptor expression (e.g., central vs. peripheral 5-HT1D populations) or dosing regimens. Researchers should conduct translational studies using humanized receptor models or adaptive trial designs that adjust dosages based on preclinical PK-PD data. ’s null clinical results despite preclinical efficacy suggest the need for multi-receptor targeting in migraine therapy .
Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s dual role in migraine relief and cardiovascular risks?
The PICO framework (Population: migraine patients; Intervention: this compound; Comparison: placebo/other 5-HT agonists; Outcome: headache relief/QTc changes) ensures structured inquiry. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide ethical prioritization of studies addressing cardiovascular safety .
Q. How should contradictory findings about this compound’s sympathoinhibitory effects across experimental protocols be systematically evaluated?
Contradictions (e.g., stronger inhibition at lower frequencies in sarpogrelate-treated rats vs. non-treated) warrant meta-analyses of stimulation parameters and receptor blockade conditions. Sensitivity analysis and Bayesian hierarchical modeling can quantify protocol-specific variability.
Q. What advanced neurophysiological techniques are essential for mapping central vs. peripheral effects of this compound on 5-HT1D receptors?
Techniques include:
- Microdialysis to measure serotonin levels in specific brain regions.
- Functional MRI to visualize cerebral blood flow changes during migraine attacks.
- Patch-clamp electrophysiology to assess receptor activation in isolated neurons .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling bridge in vitro binding data with in vivo responses for this compound?
PK-PD models should incorporate parameters like blood-brain barrier permeability, plasma protein binding, and receptor dissociation rates. ’s infusion protocols provide time-concentration data to refine such models, while ’s oral dosing highlights bioavailability challenges .
Q. What ethical considerations arise in clinical trials for this compound given its cardiovascular risks, and how can these be addressed methodologically?
Ethical trials require:
Properties
IUPAC Name |
(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-26-24(30)19-4-7-21-18(16-19)9-15-31-22(21)8-10-27-11-13-28(14-12-27)20-5-2-17(3-6-20)23(25)29/h2-7,16,22H,8-15H2,1H3,(H2,25,29)(H,26,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVCCRNJOGKGA-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431734 | |
Record name | PNU-142633 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187665-65-2 | |
Record name | (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187665-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PNU-142633 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PNU-142633 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PNU-142633 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54P1BQ73L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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